![molecular formula C25H19FO6 B2928598 Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-58-7](/img/no-structure.png)

Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

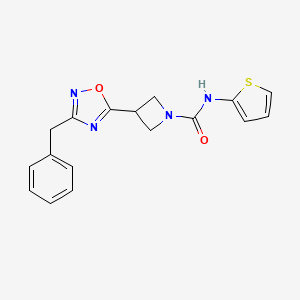

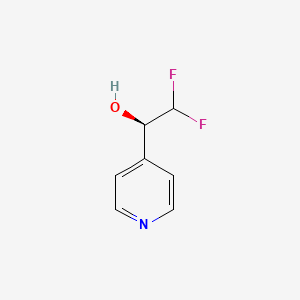

This compound is a derivative of benzoate and chromen, with a fluorophenyl group and an ethoxy group attached. Benzoates are often used in food preservation due to their antimicrobial properties, and chromenes have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The fluorophenyl group could potentially enhance these properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzoate and chromen rings forming the core of the molecule, and the fluorophenyl and ethoxy groups attached at specific positions. The presence of the oxygen atoms in the chromen and benzoate rings, as well as the fluorine atom in the fluorophenyl group, would likely result in a highly polar molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely make it soluble in polar solvents . Its melting and boiling points, as well as other physical properties, would depend on the specific arrangement of atoms in the molecule.科学的研究の応用

Synthesis and Biological Activities

- Antimicrobial and Antioxidant Studies : Research on the synthesis of lignan conjugates via cyclopropanation revealed compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential. The pharmaceutical properties of these molecules align with 95% of drugs, indicating their potential in medicinal applications (Raghavendra et al., 2016).

Imaging Probes for Alzheimer's Disease

- Positron Emission Tomography (PET) Probes : A study synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET, highlighting the importance of such compounds in diagnosing neurodegenerative diseases (Cui et al., 2012).

Catalysis and Synthetic Applications

- Oxidation of Primary Alcohols and Hydrocarbons : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in catalysis (Ghorbanloo & Alamooti, 2017).

Synthetic Methods

- Ionic Liquid-Promoted Synthesis : An environmentally friendly synthesis method for novel chromone-pyrimidine coupled derivatives using ionic liquids was reported, highlighting the green chemistry approach in synthesizing complex molecules with antimicrobial properties (Tiwari et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate involves the reaction of 4-hydroxybenzoic acid with 4-(4-fluorobenzyl)phenol to form ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate, which is then reacted with 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(4-fluorobenzyl)phenol", "ethyl alcohol", "sodium hydroxide", "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid and 4-(4-fluorobenzyl)phenol in ethyl alcohol.", "Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to obtain ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate.", "Step 4: Dissolve ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate and 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid in ethyl alcohol.", "Step 5: Add a catalytic amount of sulfuric acid and heat under reflux for several hours.", "Step 6: Cool the mixture and filter the precipitate to obtain Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |

CAS番号 |

637751-58-7 |

分子式 |

C25H19FO6 |

分子量 |

434.419 |

IUPAC名 |

ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H19FO6/c1-2-29-25(28)17-5-9-19(10-6-17)32-23-15-31-22-13-20(11-12-21(22)24(23)27)30-14-16-3-7-18(26)8-4-16/h3-13,15H,2,14H2,1H3 |

InChIキー |

FVWVKLZCHYWWGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)

![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)

![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)